2-(Cyclopentyloxy)phenol

Protein Tyrosine Phosphatase PTP1B Enzyme Inhibition

2-(Cyclopentyloxy)phenol (CAS 29941-90-0) is an ortho-substituted phenol derivative bearing a cyclopentyloxy ether group. Its molecular formula is C11H14O2 with a molecular weight of 178.23 g/mol.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 29941-90-0
Cat. No. B1386035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopentyloxy)phenol
CAS29941-90-0
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1CCC(C1)OC2=CC=CC=C2O
InChIInChI=1S/C11H14O2/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9,12H,1-2,5-6H2
InChIKeyXNBCPAOEBIGWDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Cyclopentyloxy)phenol (CAS 29941-90-0) – Key Characteristics and Procurement Baseline for Ortho-Cyclopentyloxy Phenols


2-(Cyclopentyloxy)phenol (CAS 29941-90-0) is an ortho-substituted phenol derivative bearing a cyclopentyloxy ether group. Its molecular formula is C11H14O2 with a molecular weight of 178.23 g/mol . Commercially available grades are offered at 95% to 98% purity . The compound has been evaluated in biochemical assays, demonstrating negligible inhibition of human protein tyrosine phosphatases PTP1B, TCPTP, and SHP2 (IC50 >10 mM) [1].

2-(Cyclopentyloxy)phenol Substitution Risks: Why Ortho-Ether Positioning and Ring Conformation Prevent Direct Analog Interchange


Substitution of 2-(Cyclopentyloxy)phenol with its positional isomers or close analogs is not straightforward due to significant differences in hydrogen-bonding capacity and steric bulk. The ortho-ether arrangement in 2-(Cyclopentyloxy)phenol presents a distinct conformational profile compared to the direct C–C linked 2-cyclopentylphenol or the meta- and para-substituted regioisomers . Such structural variations alter physicochemical parameters including lipophilicity (logP) and solubility, which in turn affect the compound's behavior in synthetic transformations, chromatographic retention, and biological target engagement [1]. The cyclopentyl ring itself introduces a unique spatial footprint relative to linear alkyl or smaller cyclic ethers, making generic substitution a risk for reproducibility in both chemical and biological applications.

2-(Cyclopentyloxy)phenol: Direct Quantitative Comparator Evidence for Scientific Selection


PTP1B Inhibition: 2-(Cyclopentyloxy)phenol is Essentially Inactive, Providing a Clean Negative Control Baseline

2-(Cyclopentyloxy)phenol exhibits minimal inhibitory activity against human protein tyrosine phosphatase 1B (PTP1B). The measured IC50 is >1.00E+7 nM (>10 mM) in an enzymatic assay using p-nitrophenol phosphate as substrate [1]. In contrast, known PTP1B inhibitors typically exhibit IC50 values in the low micromolar to nanomolar range (e.g., compound 7a with IC50 = 3.70 µM in a similar phosphatase inhibition assay) [2]. This extreme lack of potency confirms that 2-(Cyclopentyloxy)phenol is not a viable PTP1B inhibitor and can serve as a negative control compound in phosphatase screening campaigns.

Protein Tyrosine Phosphatase PTP1B Enzyme Inhibition Negative Control

Ortho-Ether vs. Ortho-Carbon Linkage: Differential Physicochemical Properties Dictate Handling and Formulation

2-(Cyclopentyloxy)phenol contains an ether oxygen linking the cyclopentyl group to the phenol ring, whereas the direct analog 2-cyclopentylphenol (CAS 1518-84-9) has a C–C bond. This structural difference results in a molecular weight of 178.23 g/mol for the ether compared to 162.23 g/mol for the C-linked analog . The ether oxygen enhances polarity and hydrogen-bonding potential, which is reflected in distinct physical states: 2-cyclopentylphenol is a solid with a reported melting point of 34-35°C and a boiling point of 148-150°C at 18 mmHg , whereas 2-(Cyclopentyloxy)phenol is typically supplied as a liquid or low-melting solid at room temperature . The ether linkage also alters aqueous solubility and partitioning behavior, which is critical for sample preparation and biological assay design.

Physicochemical Properties Solubility Melting Point Ether Linkage

Commercial Purity Grades: 98% (Leyan) vs. 95% (Bidepharm) – Selection Based on Assay Sensitivity and Budget

Multiple vendors offer 2-(Cyclopentyloxy)phenol with varying purity specifications. Bidepharm supplies the compound at 95% purity and provides batch-specific quality control documentation including NMR, HPLC, and GC . Leyan offers a higher 98% purity grade . While both grades are suitable for most research applications, the 3% purity difference may be relevant for sensitive assays where minor impurities could interfere with biological readouts or affect reaction yields in small-scale synthesis.

Purity HPLC NMR Procurement

Regioisomeric Distinction: Ortho-Substitution Dictates Chelation and Hydrogen-Bonding Capacity Relative to Meta/Para Analogs

The ortho positioning of the cyclopentyloxy group in 2-(Cyclopentyloxy)phenol creates a distinct intramolecular environment compared to its meta (3-) and para (4-) regioisomers. Ortho-substituted phenols are capable of forming intramolecular hydrogen bonds between the phenolic hydroxyl and the ortho-ether oxygen, as well as acting as bidentate ligands for metal coordination. Meta- and para-substituted analogs (e.g., 3-(cyclopentyloxy)phenol, CAS 163419-05-4 ) lack this proximal hydrogen-bonding network, resulting in different pKa values, reactivity profiles, and chromatographic retention times [1].

Regioisomer Ortho-effect Metal Chelation Hydrogen Bonding

2-(Cyclopentyloxy)phenol: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Negative Control for Protein Tyrosine Phosphatase (PTP) Inhibitor Screening

Based on its demonstrated lack of PTP1B, TCPTP, and SHP2 inhibition (IC50 >10 mM) [1], 2-(Cyclopentyloxy)phenol can be employed as a structurally related inactive control in phosphatase inhibitor screening cascades. Its ortho-cyclopentyloxy phenol scaffold mimics the chemotype of certain PTP inhibitors while providing a true null result, thereby enabling robust Z-factor calculations and hit validation.

Synthetic Intermediate for Ortho-Functionalized Phenol Derivatives

The ortho-ether linkage and the phenolic hydroxyl group make 2-(Cyclopentyloxy)phenol a versatile building block for further derivatization. It can serve as a precursor for O-alkylation, acylation, or cross-coupling reactions, leveraging the ortho-directing effect of the ether oxygen for regioselective transformations. Commercial availability at both 95% and 98% purity supports its use in multi-step synthesis.

Physicochemical Reference Standard for Ortho-Ether Phenols

With its defined molecular weight (178.23 g/mol) and ortho-ether topology , this compound serves as a calibration or reference standard for analytical methods development (e.g., HPLC retention time, GC-MS fragmentation) targeting ortho-substituted cyclopentyloxy phenols. Its distinct behavior compared to the C-linked analog 2-cyclopentylphenol provides a benchmark for method specificity.

Chelating Ligand Precursor in Coordination Chemistry

The ortho-hydroxy-ether motif in 2-(Cyclopentyloxy)phenol endows it with the potential to act as a bidentate ligand upon deprotonation, forming stable chelates with transition metal ions. This property distinguishes it from meta- and para-regioisomers and can be exploited in the design of metal-organic catalysts, supramolecular assemblies, or metal extraction agents.

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